molecular formula C13H10Cl2S B089362 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene CAS No. 13459-60-4

1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene

Cat. No.: B089362
CAS No.: 13459-60-4
M. Wt: 269.2 g/mol
InChI Key: KOJLGVDVLDAUEC-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene, also known as this compound, is a useful research compound. Its molecular formula is C13H10Cl2S and its molecular weight is 269.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Indoles and Aromatic Polyimides

  • One-pot Synthesis of Indoles : A study developed an efficient method for synthesizing 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles via cyclization of precursor isothiocyanates, derived from compounds similar to "1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene". This process involves the use of sodium hydride followed by S- and/or N-alkylation, demonstrating a novel approach to constructing complex indole structures with potential applications in pharmaceuticals and materials science (Kobayashi, Ezaki, & Kobayashi, 2013).

  • Development of Transparent Polyimides : Research into thiophenyl-substituted benzidines, which can be synthesized from derivatives of "this compound", led to the creation of transparent polyimides. These materials have high refractive indices and small birefringences, making them suitable for advanced optical applications due to their excellent thermomechanical stability (Tapaswi et al., 2015).

Photoredox Catalysis and Radical Polymerization

  • Photoredox-catalyzed Cascade Annulation : A study explored the use of photoredox catalysis for the annulation of methyl(2-(phenylethynyl)phenyl)sulfanes, related to "this compound", with sulfonyl chlorides. This method efficiently synthesizes benzothiophenes and benzoselenophenes, showcasing the potential of photoredox catalysis in creating heterocyclic compounds with broad applications in organic electronics and photovoltaic materials (Yan et al., 2018).

  • Kinetic Monte Carlo Modeling of Polymer Synthesis : In another study, kinetic Monte Carlo modeling was used to analyze the synthesis of precursor polymers via the sulfinyl precursor route, involving compounds analogous to "this compound". This research provides insights into optimizing polymer synthesis processes, highlighting the importance of initial reactant concentrations and reaction conditions in achieving desired polymer properties (Steenberge et al., 2011).

Safety and Hazards

The compound is classified as an irritant . It’s important to handle it with appropriate safety measures.

Properties

IUPAC Name

1-chloro-4-[2-(chloromethyl)phenyl]sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2S/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJLGVDVLDAUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376886
Record name 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13459-60-4
Record name 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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